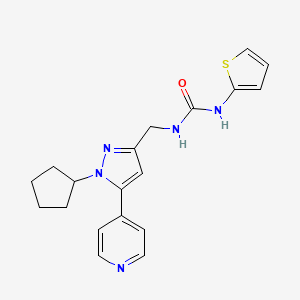

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Description

This compound, identified as VU0544086 in research literature , is a urea derivative featuring a pyrazole core substituted with a cyclopentyl group at the 1-position, a pyridin-4-yl group at the 5-position, and a thiophen-2-yl urea moiety.

Properties

IUPAC Name |

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-19(22-18-6-3-11-26-18)21-13-15-12-17(14-7-9-20-10-8-14)24(23-15)16-4-1-2-5-16/h3,6-12,16H,1-2,4-5,13H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUWNOXIGPAWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

Substitution reactions: Introduction of the pyridinyl and cyclopentyl groups through nucleophilic substitution or coupling reactions.

Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents like hydrogen in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including urea-linked compounds, exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea show moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a study evaluating various pyrazolyl ureas, compounds were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results indicated that several derivatives exhibited MIC values below 250 µg/mL, highlighting their potential as antibacterial agents .

Antiepileptic Properties

Pyrazole derivatives have been investigated for their anticonvulsant effects. Compounds with similar structures have shown protective effects in rodent models of epilepsy, specifically in pentylenetetrazol-induced seizure tests .

Case Study:

A specific derivative demonstrated an 82% protection rate at a dosage of 25 mg/kg in seizure models, suggesting that modifications to the pyrazole structure can enhance anticonvulsant activity .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole-based ureas have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory pathways .

Case Study:

In vitro assays revealed several pyrazolyl ureas with IC50 values in the nanomolar range against human IKK-2, a key target in inflammation signaling pathways. These findings suggest that the compound could be developed further for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity

The following compounds share structural or functional similarities with VU0544086:

Key Observations:

- Urea Core : All listed compounds retain the urea backbone, critical for hydrogen-bonding interactions. VU0544086 distinguishes itself with a thiophen-2-yl group, which may enhance lipophilicity and π-stacking compared to M64’s trifluoromethylphenyl group .

- Pyrazole Substitution : VU0544086’s cyclopentyl group at the pyrazole 1-position contrasts with MK13’s 3,5-dimethoxyphenyl group. Cyclopentyl may improve metabolic stability by reducing oxidative metabolism .

- Target Specificity : While M64 is a FAK activator and WO2015175788A1 targets TRKA kinase , VU0544086’s activity remains uncharacterized in the provided evidence. Its pyridinyl-thiophenyl combination may align with kinase inhibitor scaffolds.

Pharmacological and Physicochemical Properties

- Solubility: The absence of ionizable groups in VU0544086 (vs. M64’s dimethylamino group) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

1-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves a multistep process starting from cyclopentanone and pyridine derivatives. A common method includes cyclocondensation of cyclopentanone with pyridine-4-carbaldehyde using hydrazine hydrate, followed by reductive amination with formaldehyde and ammonium formate to yield the target compound .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, modifications to the pyrazole ring have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of specific functional groups enhances their efficacy.

Urease Inhibition

Urease is an enzyme critical for the survival of pathogens like Helicobacter pylori. Compounds similar to our target have demonstrated urease inhibitory activity, which is essential for developing treatments against infections caused by these bacteria. The IC50 values of related compounds ranged from 2.0 to 14.12 µM, indicating strong inhibition compared to standard inhibitors .

Anti-inflammatory Properties

Studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain compounds showed up to 85% inhibition of TNF-α at specific concentrations, suggesting anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications and their effects on biological activity:

| Compound Variant | Structural Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound 5b | Pyridine substitution | Urease inhibition | 2.0 |

| Compound 7e | Thiophene addition | Anti-inflammatory | 10 |

| Compound 21i | Urea linkage | Antiallodynic | 5.0 |

Case Studies

- Urease Inhibition Study : A study evaluated multiple derivatives for urease inhibition using in vitro assays. Compounds with specific substitutions on the pyrazole ring exhibited significantly lower IC50 values than standard thiourea inhibitors, highlighting their potential as therapeutic agents against urease-dependent pathogens .

- Anti-inflammatory Testing : Another study focused on the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in mice. Results indicated that certain compounds could rival established anti-inflammatory drugs like dexamethasone .

Q & A

Q. Advanced Research Focus

- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding between urea and kinase hinge regions .

- Analog Synthesis : Replace thiophene with furan () or vary cyclopentyl with cyclohexyl to assess steric effects.

- In Vitro Assays : Test IC₅₀ against kinase panels (e.g., Eurofins KinaseProfiler) and validate via Western blot (phosphorylation inhibition).

How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Q. Advanced Research Focus

- Co-Solvent Systems : Use 10% DMSO/PEG-400 in saline for IP/IV administration.

- Nanoparticle Formulation : Encapsulate via PLGA nanoparticles (evaporation/sonication method) to enhance bioavailability, as demonstrated for pyrazole-based therapeutics .

- pH Adjustment : Protonate pyridinyl nitrogen (pKa ~4.5) in acidic buffers (pH 4.0–5.0).

What mechanistic approaches can elucidate off-target effects in cellular models?

Q. Advanced Research Focus

- Chemoproteomics : Use immobilized compound probes for pull-down assays + LC-MS/MS to identify binding proteins .

- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal genes.

- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293 or HepG2) to map pathway perturbations.

How should contradictory data between in vitro potency and in vivo efficacy be resolved?

Q. Advanced Research Focus

- PK/PD Modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor oral bioavailability may require prodrug strategies (e.g., esterification of urea).

- Metabolic Stability : Incubate with liver microsomes + NADPH to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

What computational methods predict electronic properties relevant to redox activity?

Q. Advanced Research Focus

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.

- MD Simulations : GROMACS to model solvation effects on conformation (critical for thiophene-urea flexibility) .

How is compound stability evaluated under varying storage conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., urea hydrolysis to amines).

- Long-Term Stability : Store at –20°C under argon; use amber vials to prevent photolysis of thiophene .

What preclinical toxicology assays are critical before advancing to animal trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.